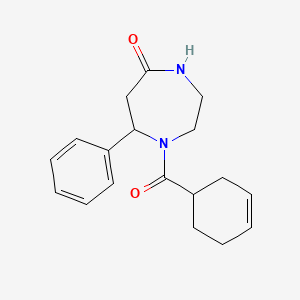![molecular formula C13H16N4O3S B7554020 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)
1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as CSPC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. CSPC is a small molecule that has shown promising results in scientific research, particularly in the areas of cancer treatment, neurological disorders, and inflammation.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer growth and inflammation. 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the promotion of neuroprotection. 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have antioxidant properties, which may contribute to its overall health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide for lab experiments is its small size, which allows it to easily penetrate cells and tissues. 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide is also relatively stable and easy to synthesize, making it a cost-effective option for research studies. However, one limitation of 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide research, including further studies on its anti-cancer properties and its potential applications in the treatment of neurological disorders. Additionally, research is needed to fully understand the mechanism of action of 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide and to identify any potential side effects or limitations of its use. Overall, 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide shows great promise as a potential therapeutic agent for a variety of health conditions, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide involves several steps, including the reaction of pyrazole with 2,3-dichloropyridine, followed by the reaction of the resulting compound with cyclopentylamine and N-methylsulfonyl chloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has anti-cancer properties, particularly against breast cancer cells. 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-21(19,20)16-13(18)10-6-9-8-15-17(12(9)14-7-10)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJVCWYWGWMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CN=C2C(=C1)C=NN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)


![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)

![3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one](/img/structure/B7554004.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)

